2-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]piperidin-4-yl}oxy)quinoxaline
Description
The compound 2-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]piperidin-4-yl}oxy)quinoxaline is a heterocyclic hybrid molecule featuring a quinoxaline core linked via an ether bond to a piperidinyl-thiazole scaffold. The thiazole ring is substituted with a 4-methyl group and a 1H-pyrrol-1-yl moiety, while the piperidine is functionalized with a carbonyl group.
Properties
IUPAC Name |
(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-15-20(30-22(24-15)27-10-4-5-11-27)21(28)26-12-8-16(9-13-26)29-19-14-23-17-6-2-3-7-18(17)25-19/h2-7,10-11,14,16H,8-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPKTIQIPZBAPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)OC4=NC5=CC=CC=C5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]piperidin-4-yl}oxy)quinoxaline typically involves multi-step organic reactions. One common approach is to start with the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a suitable diketone. The piperidine ring can be introduced via nucleophilic substitution reactions, followed by the attachment of the thiazole and pyrrole moieties through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]piperidin-4-yl}oxy)quinoxaline can undergo various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline core, using reagents like alkyl halides or acyl chlorides[][5].
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Palladium on carbon, sodium borohydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced .
Scientific Research Applications
2-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]piperidin-4-yl}oxy)quinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]piperidin-4-yl}oxy)quinoxaline involves its interaction with specific molecular targets within biological systems. This compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Core Heterocyclic Modifications
Quinoxaline vs. Quinoline and Benzimidazole
- Quinoxaline Core (Target Compound): The bicyclic quinoxaline (two nitrogen atoms at positions 1 and 4) offers planar aromaticity and electron-deficient properties, favoring interactions with enzymes or receptors requiring π-π stacking or charge-transfer interactions.
- Quinoline-Based Analog (4b): The compound 2-[5-(4-methylphenyl)-3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-pyrazol-1-yl]quinoline () replaces quinoxaline with quinoline, a monocyclic nitrogen-containing heterocycle.
- Benzimidazole Hybrid: The benzimidazole–acrylonitrile hybrid () features a fused benzene-imidazole system, which enhances metabolic stability but may reduce solubility compared to quinoxaline .
Thiazole Substituent Variations
Target Compound’s Thiazole : The 4-methyl-2-(1H-pyrrol-1-yl) substitution on the thiazole introduces both hydrophobic (methyl) and hydrogen-bonding (pyrrole) groups. This contrasts with:
- Thiazole-4-Carboxylic Acid Derivatives: The ethyl ester of 2-cyclohexyl-5-(quinoxalin-6-yl)thiazole-4-carboxylic acid () replaces pyrrole with a cyclohexyl group, increasing lipophilicity but eliminating hydrogen-bonding capacity .
- Thiazole-2-Carbonyl Piperazine (JNJ-42226314) : This compound () uses a thiazole-2-carbonyl-piperazine linkage instead of a piperidine, altering ring basicity and conformational flexibility. Piperazine’s additional nitrogen may enhance solubility but reduce blood-brain barrier penetration compared to piperidine .
Key Insight : The pyrrole substitution in the target compound may confer unique selectivity in targeting proteins with polar binding pockets.
Piperidine/Piperazine Linker Modifications
- Target Compound’s Piperidine : The piperidine ring is linked via a carbonyl group to the thiazole, providing rigidity and moderate basicity (pKa ~8–10).
- Piperazine-Containing Analogs: Compounds like JNJ-42226314 () and 6-(4-(4-fluorophenyl)piperazin-1-yl)-quinoxaline () utilize piperazine, which has two nitrogen atoms. This increases water solubility but may introduce off-target interactions due to higher basicity .
Functional Group Impact on Physicochemical Properties
*Estimated based on molecular formula. †Predicted using analogous structures.
Biological Activity
The compound 2-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]piperidin-4-yl}oxy)quinoxaline is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a quinoxaline core, a thiazole moiety, and a piperidine unit. The synthesis typically involves multi-step reactions that integrate these heterocycles, enhancing the compound's pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Key mechanisms include:
- CRF1 Receptor Antagonism : Similar compounds have been shown to act as antagonists of the corticotropin-releasing factor 1 (CRF1) receptor, which is implicated in stress-related disorders and neuroendocrine functions .
- Anticancer Activity : Derivatives of quinoxaline have demonstrated significant anticancer properties through the inhibition of tumor cell proliferation. For instance, quinoxaline derivatives have shown high inhibitory effects on various tumor cell lines, outperforming standard chemotherapeutic agents like doxorubicin .
Anticancer Activity
Research indicates that compounds similar to 2-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]piperidin-4-yl}oxy)quinoxaline exhibit potent anticancer activity. A study evaluated various quinoxaline derivatives against multiple cancer cell lines and reported IC50 values significantly lower than those of conventional treatments .
| Compound | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Quinoxaline Derivative A | MCF7 (Breast Cancer) | 10 | |
| Quinoxaline Derivative B | A549 (Lung Cancer) | 15 | |
| Quinoxaline Derivative C | HeLa (Cervical Cancer) | 12 |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives containing thiazole rings have been linked to enhanced antibacterial activity due to their ability to disrupt bacterial cell wall synthesis .
Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective properties by modulating neurotransmitter levels and reducing neuroinflammation. This is particularly relevant for conditions such as Alzheimer's disease, where acetylcholinesterase (AChE) inhibition can lead to improved cognitive function .
Case Studies
Case Study 1: Anticancer Efficacy
In a recent study, a series of quinoxaline derivatives were synthesized and tested for their anticancer effects on various human cancer cell lines. The results indicated that compounds with similar structures to 2-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]piperidin-4-yl}oxy)quinoxaline exhibited significant cytotoxicity with IC50 values ranging from 10 to 15 µM across different cell lines .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thiazole-containing compounds. The study revealed that these compounds effectively inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
